molecular formula C10H17N3 B14357025 1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine CAS No. 90513-26-1

1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine

Cat. No.: B14357025
CAS No.: 90513-26-1
M. Wt: 179.26 g/mol
InChI Key: OXPFWTHSDWUOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine is a compound that features a piperidine ring attached to a methyl-substituted imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

The synthesis of 1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-1H-imidazole-4-methanol with piperidine. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity.

Properties

CAS No.

90513-26-1

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine

InChI

InChI=1S/C10H17N3/c1-9-10(12-8-11-9)7-13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,11,12)

InChI Key

OXPFWTHSDWUOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.